molecular formula C24H18F2N2O5S B2945327 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866808-65-3

2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2945327
CAS No.: 866808-65-3
M. Wt: 484.47
InChI Key: ROTAQXMPVTUVCG-UHFFFAOYSA-N
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Description

2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent functionalization with the methoxyphenyl group. The key steps in the synthesis may include:

    Formation of the Quinoline Core: This can be achieved through a cyclization reaction involving aniline derivatives and appropriate reagents under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the reaction.

    Functionalization with Methoxyphenyl Group: The final step involves the coupling of the quinoline derivative with a methoxyphenyl acetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
  • 2-[6-fluoro-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Uniqueness

The presence of fluorine atoms and the specific arrangement of functional groups in 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide contribute to its unique chemical properties, such as increased stability, enhanced binding affinity, and potential biological activity. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O5S/c1-33-18-4-2-3-17(12-18)27-23(29)14-28-13-22(24(30)20-11-16(26)7-10-21(20)28)34(31,32)19-8-5-15(25)6-9-19/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTAQXMPVTUVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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